2-Fluoro-1-methoxy-3,5-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-1-methoxy-3,5-dimethylbenzene is an aromatic compound characterized by the presence of a fluorine atom, a methoxy group, and two methyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1-methoxy-3,5-dimethylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation followed by a Clemmensen reduction . The reaction conditions often require a catalyst such as aluminum chloride (AlCl₃) and an appropriate solvent like dichloromethane.
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including nitration, reduction, and halogenation reactions . These methods are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-1-methoxy-3,5-dimethylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This is the most common reaction, where the compound reacts with electrophiles to form substituted products.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine (Br₂), chlorine (Cl₂), and sulfuric acid (H₂SO₄) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are employed.
Major Products Formed:
Substituted Benzene Derivatives: Depending on the electrophile used, various substituted benzene derivatives can be formed.
Alcohols and Ketones: Oxidation and reduction reactions can yield alcohols and ketones.
Scientific Research Applications
2-Fluoro-1-methoxy-3,5-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-methoxy-3,5-dimethylbenzene involves its interaction with electrophiles during electrophilic aromatic substitution reactions. The compound forms a sigma complex with the electrophile, followed by the removal of a proton to restore aromaticity . This mechanism is crucial for understanding its reactivity and applications.
Comparison with Similar Compounds
1-Fluoro-3,5-dimethylbenzene: Similar structure but lacks the methoxy group.
2-Fluoro-1,3-dimethylbenzene: Similar structure but different positioning of the methyl groups.
This detailed overview provides a comprehensive understanding of 2-Fluoro-1-methoxy-3,5-dimethylbenzene, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C9H11FO |
---|---|
Molecular Weight |
154.18 g/mol |
IUPAC Name |
2-fluoro-1-methoxy-3,5-dimethylbenzene |
InChI |
InChI=1S/C9H11FO/c1-6-4-7(2)9(10)8(5-6)11-3/h4-5H,1-3H3 |
InChI Key |
UPRZQRSNYCFBCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.